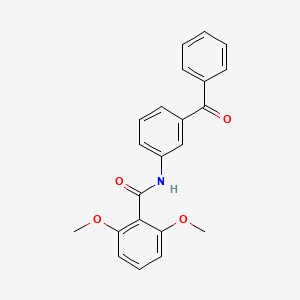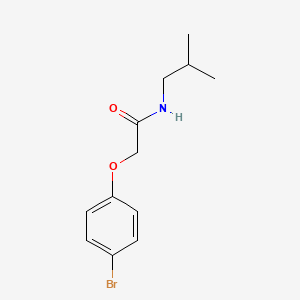![molecular formula C16H14BrN3O5 B3912485 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B3912485.png)
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate
Übersicht
Beschreibung
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both nitrophenyl and bromophenoxy groups, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate typically involves a multi-step process. The initial step often includes the preparation of the nitrophenyl and bromophenoxy intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the bromophenoxy site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bromophenoxy group can engage in halogen bonding, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-fluoro-3-methylphenoxy)acetate: Contains a fluorine atom instead of bromine.
Uniqueness
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5/c1-10-8-13(6-7-14(10)17)24-9-15(21)25-19-16(18)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILXGUFOYJRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912404.png)
![3-({3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B3912408.png)
![3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propyl methanesulfonate](/img/structure/B3912411.png)
![(2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE](/img/structure/B3912415.png)
amino]methyl}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3912423.png)


![3-phenyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B3912440.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B3912456.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B3912495.png)
![2-[1-(3-benzyl-1H-1,2,4-triazol-5-yl)propyl]isoindolin-1-one](/img/structure/B3912504.png)
![N'-{[(4-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3912505.png)
![8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B3912507.png)
